N-benzoyl-4-methoxyanthranilic acid
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Overview
Description
N-benzoyl-4-methoxyanthranilic acid is a member of the class of benzamides that results from the formal condensation of benzoic acid with the amino group of 4-methoxyanthranilic acid. It is a monocarboxylic acid, a member of benzoic acids and a member of benzamides. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-methoxyanthranilate.
Scientific Research Applications
Biosynthesis in Plant Cell Cultures
N-benzoyl-4-methoxyanthranilic acid is significant in plant biochemistry, particularly in the context of phytoalexins in plants like Dianthus caryophyllus L. It's synthesized in response to external stimuli like elicitors from Phytophthora megasperma f.sp. glycinea, indicating a role in plant defense mechanisms (Reinhard & Matern, 1989).
Synthesis of Potential Anticancer Agents
N-benzoyl-4-methoxyanthranilic acid is used as a precursor in the synthesis of compounds like glyfoline, which is extracted from Glycosmis citrifolia and has potential anticancer properties (Su, Dziewiszek, & Wu, 1991).
Development of Fluorescent Agents
In the field of material sciences, it serves as a precursor for developing new fluorescent agents, useful in various applications, including printing inks (Wen, 2003).
Chemical Analysis of Polyesters
N-benzoyl-4-methoxyanthranilic acid derivatives are used in the sequential analysis of polyesters, aiding in the understanding of polymer chemistry (Schmitz, Windeln, & Rossbach, 1985).
Marine Biology and Fungal Metabolism
It's found as a metabolite in marine-derived fungus Aspergillus flavipes and is significant in studying marine biology and fungal biochemistry (Xu, Zhao, & Yang, 2014).
Fungicidal Properties
Research indicates its derivatives possess fungicidal properties, important in agricultural sciences for controlling diseases like powdery mildew in crops (Kirino, Yamamoto, & Kato, 1980).
Pharmaceutical Research
It's also involved in the synthesis of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, a drug with antiallergic properties, highlighting its pharmaceutical applications (Koda et al., 1976).
properties
CAS RN |
109437-82-3 |
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Product Name |
N-benzoyl-4-methoxyanthranilic acid |
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-benzamido-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
NZSBJWOTLHVBNU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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